(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid
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Overview
Description
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,3-difluorobenzyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the reaction of 2,3-difluorobenzyl alcohol with 5-methyl-2-hydroxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The pathways involved often include the formation of boronate complexes, which can modulate the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the difluorobenzyl and methyl groups, making it less specific in certain reactions.
(4-Fluoro-2,5-dimethylphenyl)boronic acid: Similar structure but with a single fluorine atom, leading to different reactivity and applications.
Borinic acids: Contain two C-B bonds and one B-O bond, offering different reactivity compared to boronic acids.
Uniqueness
The presence of the 2,3-difluorobenzyl group in (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid imparts unique electronic properties, enhancing its reactivity and specificity in certain chemical reactions. This makes it a valuable compound for applications requiring precise molecular interactions.
Properties
CAS No. |
1313761-16-8 |
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Molecular Formula |
C14H13BF2O3 |
Molecular Weight |
278.06 g/mol |
IUPAC Name |
[2-[(2,3-difluorophenyl)methoxy]-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O3/c1-9-5-6-13(11(7-9)15(18)19)20-8-10-3-2-4-12(16)14(10)17/h2-7,18-19H,8H2,1H3 |
InChI Key |
LLRORVWOAXKQIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2=C(C(=CC=C2)F)F)(O)O |
Origin of Product |
United States |
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